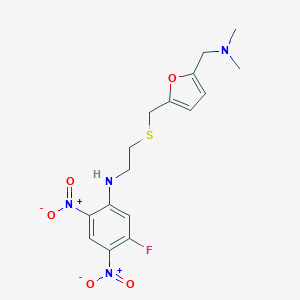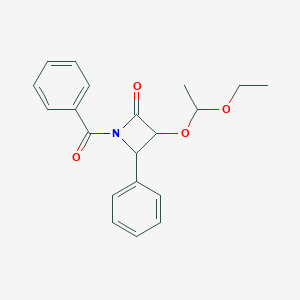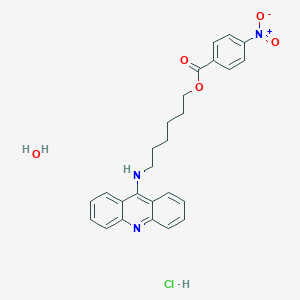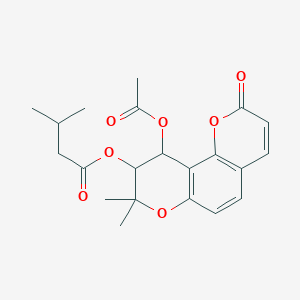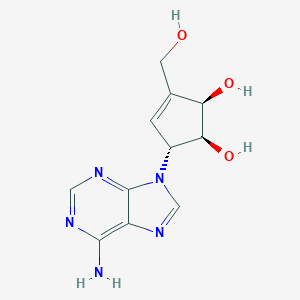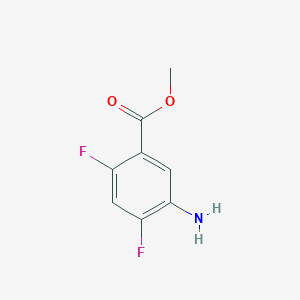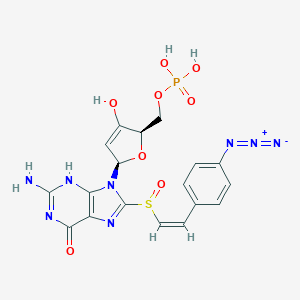
Apt-cgmp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apt-cGMP, also known as cyclic guanosine monophosphate aptamer, is a type of RNA molecule that has a high affinity for cGMP. It is a versatile tool for studying the biochemical and physiological effects of cGMP in various biological systems. Apt-cGMP has been used in scientific research to investigate the mechanism of action of cGMP and its role in different physiological processes.
Mécanisme D'action
Apt-cGMP binds to cGMP with high specificity and affinity, thereby inhibiting its biological activity. This binding prevents cGMP from interacting with its target proteins and modulating their activity. The mechanism of action of apt-cGMP is similar to that of other RNA aptamers, which act as inhibitors of specific biological processes.
Effets Biochimiques Et Physiologiques
Apt-cGMP has been shown to have a variety of biochemical and physiological effects in different biological systems. It has been shown to inhibit the activity of cGMP-dependent protein kinase, which is involved in the regulation of smooth muscle contraction and platelet aggregation. Apt-cGMP has also been shown to inhibit the activity of cGMP-regulated ion channels, which are involved in the regulation of membrane potential and ion transport.
Avantages Et Limitations Des Expériences En Laboratoire
The use of apt-cGMP in scientific research has several advantages. It allows for the specific inhibition of cGMP activity without affecting other signaling pathways. It is also a cost-effective and easy-to-use tool for studying the role of cGMP in different biological systems. However, there are some limitations to the use of apt-cGMP in lab experiments. It may have off-target effects on other RNA molecules, and its stability may be affected by environmental factors such as pH and temperature.
Orientations Futures
There are several future directions for the use of apt-cGMP in scientific research. One area of interest is the development of apt-cGMP-based therapies for the treatment of diseases such as hypertension and heart failure. Another area of interest is the use of apt-cGMP in the development of biosensors for the detection of cGMP in biological samples. Additionally, the use of apt-cGMP in the study of cGMP signaling pathways in different biological systems is an area of ongoing research.
Conclusion:
Apt-cGMP is a versatile tool for studying the role of cGMP in different biological systems. It has been used in scientific research to investigate the mechanism of action of cGMP and its role in various physiological processes. Apt-cGMP has several advantages as a tool for studying cGMP signaling pathways, but it also has some limitations. The ongoing research in this area is expected to lead to new insights into the role of cGMP in health and disease.
Méthodes De Synthèse
Apt-cGMP is synthesized using a process called systematic evolution of ligands by exponential enrichment (SELEX). This method involves the selection of RNA molecules that have a high affinity for cGMP from a large pool of random RNA sequences. The selected RNA molecules are then amplified and subjected to multiple rounds of selection and amplification until a highly specific and stable aptamer is obtained.
Applications De Recherche Scientifique
Apt-cGMP has been widely used in scientific research to study the role of cGMP in different biological systems. It has been used to investigate the mechanism of action of cGMP in the regulation of smooth muscle contraction, platelet aggregation, and vasodilation. Apt-cGMP has also been used to study the role of cGMP in the regulation of ion channels, gene expression, and cell signaling pathways.
Propriétés
Numéro CAS |
149478-71-7 |
|---|---|
Nom du produit |
Apt-cgmp |
Formule moléculaire |
C18H17N8O8PS |
Poids moléculaire |
536.4 g/mol |
Nom IUPAC |
[(2R,5R)-5-[2-amino-8-[(Z)-2-(4-azidophenyl)ethenyl]sulfinyl-6-oxo-1H-purin-9-yl]-3-hydroxy-2,5-dihydrofuran-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C18H17N8O8PS/c19-17-22-15-14(16(28)23-17)21-18(36(32)6-5-9-1-3-10(4-2-9)24-25-20)26(15)13-7-11(27)12(34-13)8-33-35(29,30)31/h1-7,12-13,27H,8H2,(H2,29,30,31)(H3,19,22,23,28)/b6-5-/t12-,13-,36?/m1/s1 |
Clé InChI |
NJGWWFGARBGAMJ-BOBKOGBWSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C\S(=O)C2=NC3=C(N2[C@H]4C=C([C@H](O4)COP(=O)(O)O)O)NC(=NC3=O)N)N=[N+]=[N-] |
SMILES |
C1=CC(=CC=C1C=CS(=O)C2=NC3=C(N2C4C=C(C(O4)COP(=O)(O)O)O)N=C(NC3=O)N)N=[N+]=[N-] |
SMILES canonique |
C1=CC(=CC=C1C=CS(=O)C2=NC3=C(N2C4C=C(C(O4)COP(=O)(O)O)O)NC(=NC3=O)N)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



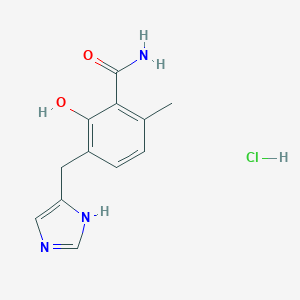

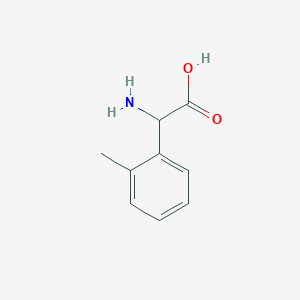
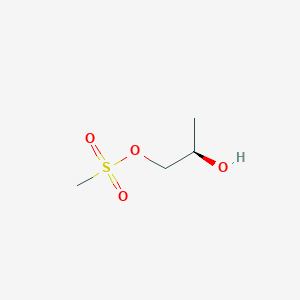
![1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione](/img/structure/B135216.png)
